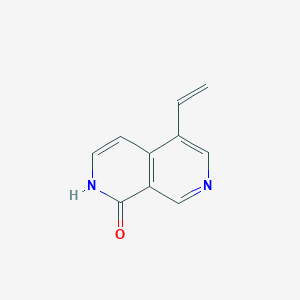

5-Ethenyl-2,7-naphthyridin-1(2H)-one

Description

Structure

3D Structure

Properties

CAS No. |

189323-28-2 |

|---|---|

Molecular Formula |

C10H8N2O |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

5-ethenyl-2H-2,7-naphthyridin-1-one |

InChI |

InChI=1S/C10H8N2O/c1-2-7-5-11-6-9-8(7)3-4-12-10(9)13/h2-6H,1H2,(H,12,13) |

InChI Key |

FMDVHRPPBWWMFH-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CN=CC2=C1C=CNC2=O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Ethenyl 2,7 Naphthyridin 1 2h One

Retrosynthetic Analysis of the Naphthyridinone and Ethenyl Moieties

A logical retrosynthetic analysis of 5-Ethenyl-2,7-naphthyridin-1(2H)-one reveals several key disconnections. The most straightforward approach involves the late-stage introduction of the ethenyl group onto a pre-existing 2,7-naphthyridin-1(2H)-one core. This disconnection points towards a 5-halo- or 5-triflyloxy-2,7-naphthyridin-1(2H)-one as a key intermediate, which could then undergo a palladium-catalyzed cross-coupling reaction, such as the Heck or Suzuki-Miyaura reaction, to install the vinyl group.

Alternatively, the naphthyridinone ring itself can be formed in a manner that incorporates the ethenyl substituent from the outset. This approach would involve the condensation of a suitably substituted pyridine (B92270) precursor, such as a 3-amino-4-vinylpyridine derivative, with a three-carbon synthon. One of the most prominent methods for constructing naphthyridine rings is the Friedländer annulation, which involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. organic-chemistry.orgyoutube.com

Precursor Synthesis and Building Block Strategies Towards the 2,7-Naphthyridin-1(2H)-one Core

The synthesis of the 2,7-naphthyridin-1(2H)-one core is a critical step in many of the synthetic strategies for this compound. A variety of methods have been developed for the construction of this heterocyclic system.

One common approach begins with substituted pyridines. For instance, nicotinamides or nicotinonitriles can serve as starting materials for the formation of the second ring. wikipedia.org The synthesis of 1,6-naphthyridin-2(1H)-ones from 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles highlights a strategy where a preformed pyridone ring is the foundation for building the fused naphthyridinone system. libretexts.orgnih.gov This general principle can be adapted for the synthesis of the 2,7-naphthyridinone isomer.

The Friedländer condensation is a powerful tool for constructing the naphthyridinone skeleton. organic-chemistry.orgyoutube.com This reaction typically involves the condensation of an o-aminopyridine carboxaldehyde or a related derivative with a compound containing an activated methylene group, such as a malonate ester or cyanoacetate. The reaction can be catalyzed by either acid or base.

Direct Ethenyl Functionalization Approaches

The direct introduction of an ethenyl group onto a pre-functionalized 2,7-naphthyridin-1(2H)-one core is a highly convergent and widely used strategy.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck Reaction, Suzuki-Miyaura Coupling) for Vinyl Group Introduction

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds, and they are well-suited for the introduction of a vinyl group onto a heterocyclic scaffold. researchgate.netrsc.org

The Heck reaction involves the coupling of an aryl or vinyl halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. researchgate.netrsc.org In the context of synthesizing this compound, this would typically involve the reaction of a 5-halo-2,7-naphthyridin-1(2H)-one with ethylene (B1197577) gas or a protected ethylene equivalent.

The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis. This reaction couples an organoboron compound (such as a boronic acid or boronic ester) with an organic halide or triflate, catalyzed by a palladium complex. For the synthesis of the target molecule, a 5-halo-2,7-naphthyridin-1(2H)-one could be coupled with a vinylboronic acid or, more commonly, a more stable derivative like potassium vinyltrifluoroborate.

Below is a table summarizing typical conditions for these reactions, drawn from the broader literature on cross-coupling with N-heterocycles.

| Reaction | Catalyst | Ligand | Base | Solvent | Vinyl Source |

| Heck Reaction | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | Ethylene |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | Vinylboronic acid |

| Suzuki-Miyaura Coupling | PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane/H₂O | Potassium vinyltrifluoroborate |

Other Transition Metal-Mediated Ethenylations

While palladium is the most common metal for these transformations, other transition metals can also catalyze the formation of carbon-carbon bonds. For instance, cobalt-catalyzed cross-couplings of halogenated naphthyridines with organometallic reagents have been reported, suggesting the potential for cobalt-mediated ethenylation. Nickel catalysis is also emerging as a more sustainable alternative to palladium for Suzuki-Miyaura type couplings.

Radical-Mediated Ethenylation Strategies

Radical vinylation reactions offer an alternative to transition metal-catalyzed methods. These reactions can proceed under mild conditions and often exhibit different reactivity patterns. Photoredox catalysis has emerged as a powerful tool for generating radicals under visible light irradiation, which can then participate in vinylation reactions. For example, the reaction of vinyl sulfones with photoredox-generated radicals can lead to the formation of a new carbon-carbon bond with the vinyl group. While not yet specifically reported for this compound, the general methodology of radical vinylation of heterocycles presents a plausible synthetic route.

Annulation and Cycloaddition Reactions for Naphthyridinone Ring Formation with Ethenyl Integration

Instead of adding the ethenyl group to a pre-formed ring, it is also possible to construct the naphthyridinone ring from precursors that already contain the vinyl moiety.

One such strategy would be a modified Friedländer annulation . This would involve the condensation of a 3-amino-4-vinylpyridine derivative with a suitable C3 synthon. The synthesis of the requisite 3-amino-4-vinylpyridine building block would be a key challenge in this approach.

A reported synthesis of a tetrahydro-1,6-naphthyridine involved a Heck-type vinylation of a chloropyridine with ethylene gas to produce a 2-vinyl-3-acylpyridine, which then underwent an intramolecular condensation with ammonia (B1221849) to form the dihydronaphthyridine ring. This demonstrates the feasibility of incorporating the vinyl group prior to the final ring-forming step.

Friedländer-Type Condensations and their Adaptations for Ethenyl Derivatives

The Friedländer annulation is a cornerstone in the synthesis of quinolines and their aza-analogs, the naphthyridines. The reaction traditionally involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., a ketone or ester). The reaction proceeds via an initial aldol (B89426) condensation followed by cyclization and dehydration to form the new pyridine ring. In the context of 2,7-naphthyridinones, a substituted 3-aminopyridine (B143674) derivative serves as the key starting material.

To incorporate the ethenyl moiety at the C5 position of the 2,7-naphthyridin-1(2H)-one scaffold, the vinyl group must be present on one of the precursors. One viable strategy involves the reaction of an aminopyridine pre-functionalized with a vinyl group. For example, a 3-amino-4-vinylpyridine derivative bearing a carboxamide or cyano group at the 2-position could be condensed with a two-carbon synthon like acetaldehyde (B116499) or its equivalent.

Alternatively, and more commonly, an unsubstituted aminopyridine precursor is reacted with an α,β-unsaturated carbonyl compound. For the synthesis of this compound, this would involve the condensation of a 3-aminonicotinamide or a related derivative with a four-carbon α,β-unsaturated carbonyl compound such as 3-buten-2-one. The reaction's regioselectivity is generally high, dictated by the initial positions of the amino and carbonyl-activating groups on the pyridine ring. The use of basic or acidic catalysts is common, and modern variations focus on greener conditions, such as using water as a solvent or employing reusable catalysts like basic ionic liquids to improve yields and simplify workup. acs.orgacs.org For instance, the synthesis of 1,8-naphthyridines has been successfully achieved in water with excellent yields. acs.org A similar approach for 2,7-naphthyridinones would involve the reaction shown below.

Proposed Friedländer Synthesis:

The reaction with unsymmetrical ketones can sometimes lead to mixtures of regioisomers, though specific catalysts can provide excellent selectivity. acs.org

Povarov Reaction and Related Hetero-Diels-Alder Cycloadditions

The Povarov reaction is a powerful acid-catalyzed, three-component reaction that formally constitutes a [4+2] cycloaddition between an aromatic imine and an electron-rich alkene to yield tetrahydroquinolines. wikipedia.org Its application to the synthesis of naphthyridinones would be classified as an aza-Diels-Alder reaction, where the pyridine or dihydropyridine (B1217469) ring is constructed. wikipedia.org

Synthesizing the 2,7-naphthyridinone core via this method is complex due to the presence of two nitrogen atoms. A plausible approach would involve an intramolecular hetero-Diels-Alder reaction. acs.org This strategy offers high control over regiochemistry by tethering the diene and dienophile components. For the target molecule, a precursor could be designed where an imine, formed from an aminopyridine, is linked to a diene. Subsequent Lewis acid-catalyzed cyclization would form the second ring.

Proposed Intramolecular Hetero-Diels-Alder Pathway:

Precursor Synthesis: An appropriate aminopyridine is condensed with an aldehyde that contains a tethered diene.

Cycloaddition: The resulting imine undergoes an intramolecular [4+2] cycloaddition, catalyzed by a Lewis acid (e.g., BF₃·OEt₂ or a lanthanide triflate). acs.org

Aromatization: The cycloadduct, a dihydronaphthyridinone, is then oxidized (e.g., with DDQ) to the aromatic this compound.

This modular approach is advantageous for creating diverse analogues. acs.org Other cycloaddition strategies, such as ruthenium-catalyzed [2+2+2] cycloadditions between diynes and cyanamides, have been reported for the synthesis of benzo[c] rsc.orgresearchgate.netnaphthyridinones, showcasing the power of metal-catalyzed methods to construct the core skeleton. nih.gov

The Hetero-Diels-Alder reaction is a versatile tool for creating six-membered heterocyclic rings with high efficiency and atom economy. The regioselectivity is a critical aspect, governed by the electronic properties of the diene and the dienophile, and can often be controlled to favor a specific isomer. beilstein-journals.org

Post-Synthetic Modification of Ethenyl-Naphthyridinones

An alternative and highly convergent strategy is the introduction of the ethenyl group after the formation of the core naphthyridinone ring system. This approach relies on the selective functionalization of a pre-existing scaffold, typically through transition-metal-catalyzed cross-coupling reactions.

The general process involves:

Synthesis of a Precursor: A 5-halo-2,7-naphthyridin-1(2H)-one (e.g., 5-bromo- or 5-iodo-) is synthesized. The halogen acts as a versatile handle for subsequent reactions. The synthesis of such precursors can be achieved through various established methods for naphthyridinone construction.

Cross-Coupling Reaction: The halogenated naphthyridinone is then subjected to a cross-coupling reaction with a vinyl-donating reagent. Common examples include:

Stille Coupling: Reaction with a vinylstannane reagent (e.g., vinyltributyltin) catalyzed by a palladium complex.

Suzuki Coupling: Reaction with potassium vinyltrifluoroborate or a vinylboronic ester, also catalyzed by palladium.

Heck Coupling: Direct reaction with ethylene gas under palladium catalysis.

These methods are well-established for the vinylation of various heterocyclic systems. The choice of reaction depends on the functional group tolerance, availability of reagents, and desired reaction conditions. Post-synthetic modification is particularly powerful as it allows for late-stage diversification, enabling the rapid generation of a library of analogues from a common intermediate. rsc.org

Stereoselective and Regioselective Synthesis Considerations

For the synthesis of this compound, regioselectivity is a paramount concern, while stereoselectivity is not relevant as the target molecule is achiral. The synthetic strategy must unambiguously establish the specific arrangement of substituents and heteroatoms.

Friedländer Condensation: The regiochemical outcome is primarily determined by the substitution pattern of the starting aminopyridine. To obtain a 2,7-naphthyridine (B1199556), the cyclization must occur between the amino group at C3 and a carbonyl group at C2 of a pyridine ring. The placement of the ethenyl group at C5 is then dictated by the structure of the carbonyl partner and the mode of cyclization. Using a substrate like 3-aminonicotinamide reliably forms the 2,7-naphthyridine skeleton. acs.org

Povarov/Hetero-Diels-Alder Reactions: Regioselectivity in these cycloadditions is governed by the electronic and steric interactions between the diene and dienophile components. beilstein-journals.org Frontier Molecular Orbital (FMO) theory is often used to predict the favored regioisomer. In intramolecular variants, the regiochemistry is predetermined by the structure of the tether connecting the reacting moieties, making it a highly reliable method for achieving a specific isomer. acs.org

Post-Synthetic Modification: This approach offers the most straightforward control of regioselectivity. The ethenyl group is introduced at the specific position where a halogen atom was located on the starting naphthyridinone ring. The synthesis of the initial halogenated regioisomer is therefore the key step controlling the final structure. Methods for the regioselective metalation and subsequent functionalization of naphthyridine scaffolds are crucial for this strategy. uni-muenchen.de

Several studies have focused on the development of regioselective, one-pot, multi-component reactions to synthesize substituted naphthyridine derivatives, emphasizing the importance of controlling isomer formation. rsc.orgnih.gov

Comparative Analysis of Synthetic Efficiencies, Atom Economy, and Green Chemistry Principles

A comparative analysis of the primary synthetic routes to this compound highlights the trade-offs between elegance, efficiency, and environmental impact.

| Synthetic Method | Typical Yields | Number of Steps (from simple precursors) | Atom Economy | Green Chemistry Considerations |

| Friedländer Condensation | Moderate to High acs.org | 1-2 | High | Pros: Potentially high atom economy (byproduct is water). Can be performed in green solvents like water. acs.orgrsc.orgCons: May require heating; catalyst may not be recyclable. |

| Hetero-Diels-Alder | Moderate to High acs.org | 2-4 (for precursor) | Very High (for cycloaddition step) | Pros: High atom economy and complexity generation in a single step. nih.gov Can be catalyzed by Lewis acids. Cons: Precursor synthesis can be lengthy. Oxidation step often required, which lowers overall atom economy. |

| Post-Synthetic Modification | High (for coupling step) | 2-3 (scaffold + coupling) | Low | Pros: Convergent and modular; excellent for analogue synthesis. Cons: Poor atom economy due to stoichiometric metal/halogen byproducts (e.g., tin salts in Stille coupling). wikipedia.org Often requires expensive palladium catalysts and anhydrous/deoxygenated conditions. |

Analysis:

Atom Economy: Atom economy, a key principle of green chemistry, measures how many atoms from the reactants are incorporated into the final product. wikipedia.orgwordpress.comprimescholars.com Rearrangement and addition reactions, like the Diels-Alder cycloaddition, are inherently atom-economical. nih.govjk-sci.com The Friedländer condensation is also quite good, typically eliminating only small molecules like water. In stark contrast, substitution reactions like Stille or Suzuki couplings are atom-inefficient due to the generation of large stoichiometric byproducts (e.g., tributyltin bromide). wikipedia.org

Green Chemistry Principles: Modern synthetic efforts aim to reduce waste, use safer solvents, and minimize energy consumption. researchgate.netrsc.orgnih.gov In this regard, aqueous Friedländer reactions represent a significant advancement. acs.orgrsc.org While powerful, metal-catalyzed cross-couplings often rely on toxic organometallic reagents, expensive and sometimes toxic catalysts, and volatile organic solvents, making them less "green" despite their synthetic utility. The development of recyclable catalysts and performing these reactions in greener solvent systems are active areas of research.

Advanced Spectroscopic and Mechanistic Elucidation of 5 Ethenyl 2,7 Naphthyridin 1 2h One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural characterization of organic molecules. For the 2,7-naphthyridin-1(2H)-one scaffold, NMR provides crucial insights into its electronic environment, connectivity, and three-dimensional structure.

Multi-Dimensional NMR for Complete Structural and Stereochemical Assignments

The complete and unambiguous assignment of proton (¹H) and carbon (¹³C) chemical shifts for 5-Ethenyl-2,7-naphthyridin-1(2H)-one is achieved through a suite of multi-dimensional NMR experiments. While one-dimensional spectra provide initial information, two-dimensional techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for resolving spectral overlap and confirming the molecular framework.

¹H-¹H COSY experiments establish the connectivity between adjacent protons, allowing for the mapping of spin systems within the molecule. This is particularly useful for assigning the protons of the ethenyl group (H-1' and H-2') and tracing the connectivity of the aromatic protons on the naphthyridinone core (H-3, H-4, H-6, H-8).

¹H-¹³C HSQC spectra correlate each proton with its directly attached carbon atom, providing a straightforward method for assigning the carbons of the naphthyridinone skeleton and the ethenyl substituent.

The data obtained from these experiments allow for the construction of a detailed and reliable assignment table.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound Data are hypothetical and based on typical values for similar heterocyclic systems. Assignments confirmed by COSY, HSQC, and HMBC experiments.

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 1 | 162.5 | - | H-8 (2J), H-3 (3J) |

| 2 (N-H) | - | 11.5 (br s) | C-1, C-3, C-8a |

| 3 | 120.0 | 6.6 (d) | C-1, C-4a, C-4 |

| 4 | 135.0 | 7.8 (d) | C-3, C-5, C-4a |

| 4a | 128.0 | - | H-3 (2J), H-4 (2J), H-8 (3J) |

| 5 | 138.0 | - | H-4 (2J), H-6 (2J), H-1' (3J) |

| 6 | 122.0 | 7.5 (d) | C-5, C-8, C-4a |

| 8 | 145.0 | 8.5 (d) | C-1, C-6, C-8a |

| 8a | 148.0 | - | H-6 (3J), H-8 (2J), N-H (2J) |

| 1' | 134.0 | 6.8 (dd) | C-5, C-2' |

| 2'a (trans) | 118.0 | 5.9 (d) | C-5, C-1' |

Dynamic NMR for Conformational Studies and Rotational Barriers of the Ethenyl Group

The rotation around the single bond connecting the C-5 position of the naphthyridinone ring and the C-1' of the ethenyl group can be sterically hindered, leading to the existence of different rotational conformers. Dynamic NMR (DNMR) spectroscopy is the primary technique used to study such conformational dynamics and quantify the energy barrier to rotation. researchgate.net

By recording ¹H NMR spectra at various temperatures, one can observe changes in the line shape of signals from protons near the rotational bond. At low temperatures, where rotation is slow on the NMR timescale, distinct signals for each conformer may be observed. As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal at high temperatures.

The Gibbs free energy of activation (ΔG‡), which represents the rotational barrier, can be calculated from the coalescence temperature (Tc) and the frequency difference (Δν) between the signals of the exchanging sites at the slow-exchange limit. sbq.org.brnih.gov This analysis provides critical information about the steric and electronic effects governing the molecule's flexibility.

Table 2: Example Parameters for Dynamic NMR Study of Ethenyl Group Rotation These values are illustrative for a hypothetical DNMR experiment.

| Parameter | Description | Example Value |

|---|---|---|

| Probed Protons | Protons whose signals are monitored (e.g., H-4 and H-6) | H-4, H-6 |

| Δν | Frequency separation of signals at low temperature | 50 Hz |

| Tc | Coalescence Temperature | 320 K (47 °C) |

Solid-State NMR for Crystalline Forms or Supramolecular Assemblies

While solution-state NMR provides information on individual molecules, solid-state NMR (ssNMR) spectroscopy offers powerful insights into the structure and intermolecular interactions within a crystalline lattice or other supramolecular assemblies. nih.govnih.gov For this compound, the lactam functionality provides a hydrogen bond donor (N-H) and acceptor (C=O), making it prone to forming well-ordered structures in the solid state.

Using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), ssNMR can:

Identify Polymorphs: Different crystalline forms (polymorphs) of the same compound will give distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions.

Characterize Hydrogen Bonding: ssNMR is highly sensitive to hydrogen bond distances and geometries. It can confirm the hydrogen-bonding network, for example, the formation of dimers between two naphthyridinone molecules in the crystal. rsc.org

Determine Molecular Conformation: The conformation of the molecule in the solid state, which may differ from its solution-state conformation, can be precisely determined.

Advanced Mass Spectrometry Techniques

Mass spectrometry is a cornerstone of molecular analysis, providing precise information on molecular weight and elemental composition, as well as structural details through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of a molecule's elemental formula, which is a critical step in confirming its identity. For this compound, HRMS would be used to verify that the experimentally measured mass corresponds to the theoretical mass calculated for the molecular formula C₁₀H₈N₂O.

Table 3: HRMS Data for this compound

| Molecular Formula | Ion Species | Calculated Exact Mass | Observed Mass (Hypothetical) |

|---|---|---|---|

| C₁₀H₈N₂O | [M+H]⁺ | 173.07094 | 173.0711 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nationalmaglab.orgijcap.in In an MS/MS experiment, the protonated molecule of this compound ([M+H]⁺, m/z 173.1) would be isolated and then fragmented, typically through collision-induced dissociation (CID).

The fragmentation pattern is characteristic of the molecule's structure. wikipedia.orgresearchgate.net For the 2,7-naphthyridinone core, common fragmentation pathways include:

Loss of CO: A characteristic loss of carbon monoxide (28 Da) from the lactam ring.

Loss of HCN: Elimination of hydrogen cyanide (27 Da) from one of the pyridine (B92270) rings.

Loss of C₂H₂: Cleavage of acetylene (B1199291) (26 Da) from the ethenyl substituent.

Analyzing these fragmentation pathways allows for the confirmation of the core structure and the nature and location of its substituents, providing a powerful complement to NMR data for complete structural elucidation.

Table 4: Plausible MS/MS Fragmentation of [C₁₀H₈N₂O+H]⁺

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Identity |

|---|---|---|---|

| 173.1 | 145.1 | 28 (CO) | Loss of carbon monoxide from the lactam ring |

| 173.1 | 146.1 | 27 (HCN) | Loss of hydrogen cyanide from the core |

| 173.1 | 130.1 | 43 (HNCO) | Loss of isocyanic acid |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a fundamental tool for the structural characterization of this compound. These methods probe the vibrational modes of molecules, providing a unique "fingerprint" based on the functional groups present.

FTIR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the natural vibrational frequencies of the molecule's bonds. In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, typically from a laser, providing complementary information. While both are vibrational techniques, their selection rules differ; FTIR is more sensitive to polar bonds and asymmetrical vibrations (e.g., C=O, N-H), whereas Raman is more sensitive to non-polar, symmetric bonds (e.g., C=C, aromatic ring breathing modes).

For this compound, FTIR is particularly effective for identifying the strong absorption from the lactam (cyclic amide) carbonyl group (C=O) and the N-H bond. The ethenyl (vinyl) group and the aromatic naphthyridine core also produce characteristic signals. Raman spectroscopy complements this by providing strong signals for the C=C double bonds of the vinyl group and the aromatic system. Together, they allow for a comprehensive conformational and functional group analysis.

Expected Vibrational Frequencies for this compound

This table presents expected wavenumber ranges based on typical values for the specified functional groups. Actual experimental values may vary based on the specific chemical environment and molecular conformation.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |

|---|---|---|---|---|

| N-H (Lactam) | Stretching | 3200 - 3100 | 3200 - 3100 | Medium-Strong (FTIR) |

| Aromatic C-H | Stretching | 3100 - 3000 | 3100 - 3000 | Medium-Weak |

| Vinyl C-H | Stretching | 3080 - 3020 | 3080 - 3020 | Medium |

| C=O (Lactam) | Stretching | 1680 - 1650 | 1680 - 1650 | Strong (FTIR), Weak (Raman) |

| C=C (Vinyl) | Stretching | 1650 - 1630 | 1650 - 1630 | Medium (FTIR), Strong (Raman) |

| C=C / C=N (Aromatic) | Ring Stretching | 1610 - 1450 | 1610 - 1450 | Strong-Medium |

| N-H | Bending | 1550 - 1510 | 1550 - 1510 | Medium |

Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights

Electronic spectroscopy, including UV-Visible absorption and fluorescence (emission) spectroscopy, provides critical insights into the electronic structure of this compound. These techniques involve the transition of electrons between different energy levels upon absorption or emission of photons.

The naphthyridinone core contains a conjugated π-system and non-bonding electrons (on nitrogen and oxygen atoms), which gives rise to characteristic electronic transitions. The primary transitions expected are π → π* and n → π. The π → π transitions are typically high-energy and result in strong absorption bands, while the n → π* transitions are lower in energy and often have weaker absorption intensity.

The presence of the ethenyl group at the 5-position extends the conjugation of the π-system. This extension is expected to lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the main absorption bands compared to the unsubstituted 2,7-naphthyridin-1(2H)-one. Theoretical studies on similar naphthyridine derivatives confirm that extending conjugation leads to a red shift in the peak absorption wavelength. nih.gov

Many N-heterocyclic compounds are fluorescent, and it is anticipated that this compound would exhibit emission upon excitation at its absorption maxima. Fluorescence spectroscopy measures the light emitted as the molecule returns from an excited electronic state to the ground state. The difference in wavelength between the absorption maximum and the emission maximum is known as the Stokes shift. The fluorescence quantum yield, which measures the efficiency of the emission process, is a key parameter in characterizing its photophysical properties. acs.org

Expected Electronic Spectroscopic Properties for this compound

This table outlines the anticipated electronic transitions and spectral regions. Specific λmax values are dependent on solvent and experimental conditions.

| Spectroscopy Type | Transition | Expected λmax Region | Description |

|---|---|---|---|

| UV-Visible Absorption | π → π* | 250 - 350 nm | High-intensity absorption due to the extended conjugated system of the ethenyl-naphthyridinone core. |

| UV-Visible Absorption | n → π* | 350 - 420 nm | Lower-intensity absorption involving non-bonding electrons on N and O atoms. May be observed as a shoulder on the main π → π* band. |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination (if chiral)

Chiroptical spectroscopy measures the differential interaction of a molecule with left and right circularly polarized light. These techniques, most notably Electronic Circular Dichroism (ECD), are exclusively applicable to chiral molecules—molecules that are non-superimposable on their mirror images. libretexts.org

The parent molecule, this compound, is achiral. It possesses a plane of symmetry that includes the naphthyridinone ring and the ethenyl substituent, making it superimposable on its mirror image. khanacademy.org Therefore, it will not exhibit any circular dichroism signal.

However, chiroptical spectroscopy would become an indispensable tool for the analysis of chiral derivatives of this compound. Chirality could be introduced through several synthetic modifications, such as:

Substitution with a chiral group on the nitrogen atom or the naphthyridine ring.

The creation of a stereocenter during a reaction involving the ethenyl group.

The synthesis of atropisomers where rotation around a single bond is sterically hindered.

For such chiral derivatives, which would exist as a pair of enantiomers, ECD spectroscopy would be essential. Enantiomers have identical physical properties (melting point, boiling point, solubility) and cannot be distinguished by achiral spectroscopic methods like FTIR or standard UV-Vis. ECD, however, produces a spectrum with positive and/or negative bands that is the mirror image for each enantiomer. The intensity of the ECD signal is directly proportional to the enantiomeric excess (ee) of the sample, making it a powerful quantitative method for determining the purity of a chiral synthesis or separation.

In Situ Spectroscopic Monitoring of Reaction Pathways Involving this compound

In situ spectroscopy involves monitoring a chemical reaction in real-time without the need for sampling and offline analysis. researchgate.net This provides a dynamic view of the reaction, allowing for the identification of intermediates, determination of reaction kinetics, and optimization of process parameters. In situ FTIR spectroscopy is a particularly powerful process analytical technology (PAT) for this purpose. nih.govrsc.orgresearchgate.netnih.gov

The synthesis of this compound, for example via a cross-coupling reaction (e.g., Stille or Suzuki coupling) between a halogenated 2,7-naphthyridin-1(2H)-one precursor and an organometallic vinyl reagent, could be effectively monitored using an attenuated total reflectance (ATR)-FTIR probe inserted directly into the reaction vessel.

By tracking the infrared spectrum over time, a researcher could:

Monitor Reactant Consumption: Observe the decrease in the intensity of characteristic peaks belonging to the starting materials (e.g., the C-Halogen stretch of the precursor).

Track Product Formation: Witness the concurrent increase in the intensity of peaks unique to the this compound product. Key peaks to monitor would be the lactam C=O stretch (~1680-1650 cm⁻¹) and the vinyl C=C stretch (~1650-1630 cm⁻¹).

Identify Intermediates: Potentially detect transient species or reaction intermediates that may appear and then disappear during the course of the reaction, providing crucial mechanistic insights.

Determine Reaction Endpoint: Accurately identify the point at which the reaction is complete (i.e., when reactant peaks have vanished and product peaks no longer increase), preventing unnecessary heating or extended reaction times.

This real-time data allows for the rapid development of a robust and efficient synthesis by enabling precise control over reaction conditions and a deeper understanding of the underlying reaction mechanism.

Reactivity and Chemical Transformations of 5 Ethenyl 2,7 Naphthyridin 1 2h One

Reactions Involving the Ethenyl Moiety

The ethenyl group attached to the C5 position of the 2,7-naphthyridin-1(2H)-one scaffold serves as a versatile handle for a variety of chemical transformations. Its reactivity is influenced by the electronic properties of the heterocyclic system to which it is attached.

The double bond of the ethenyl group is susceptible to electrophilic attack. In reactions with electrophiles, the pi electrons of the double bond act as a nucleophile. The regioselectivity of these additions is dictated by the stability of the resulting carbocation intermediate. The nitrogen atoms in the naphthyridine ring exert an electron-withdrawing effect, which can influence the reactivity of the vinyl group.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond is expected to proceed via a halonium ion intermediate. This would likely result in the formation of a 1,2-dihaloethyl-substituted naphthyridinone.

Hydrohalogenation: The addition of hydrogen halides (e.g., HCl, HBr) would likely follow Markovnikov's rule, where the hydrogen atom adds to the terminal carbon of the vinyl group, and the halide adds to the carbon atom attached to the naphthyridine ring. This is due to the anticipated greater stability of the carbocation adjacent to the aromatic ring.

Table 1: Predicted Products of Electrophilic Addition to 5-Ethenyl-2,7-naphthyridin-1(2H)-one

| Reagent | Predicted Major Product | Reaction Type |

|---|---|---|

| Br₂ | 5-(1,2-Dibromoethyl)-2,7-naphthyridin-1(2H)-one | Halogenation |

| HCl | 5-(1-Chloroethyl)-2,7-naphthyridin-1(2H)-one | Hydrohalogenation |

| HBr | 5-(1-Bromoethyl)-2,7-naphthyridin-1(2H)-one | Hydrohalogenation |

Note: The predictions in this table are based on general principles of electrophilic addition reactions.

The ethenyl group can participate as a dienophile in Diels-Alder reactions, particularly when reacted with electron-rich dienes. The electron-withdrawing nature of the naphthyridinone ring enhances the dienophilic character of the vinyl substituent. Such [4+2] cycloadditions would lead to the formation of complex polycyclic structures. Lewis acid catalysis can promote these reactions, especially with unactivated dienes. rsc.orgresearchgate.net

Similarly, [2+2] cycloaddition reactions, often photochemically induced, could occur between the ethenyl group and other alkenes, leading to the formation of a cyclobutane (B1203170) ring. The feasibility and outcome of these reactions are highly dependent on the specific reaction partners and conditions. rsc.org

The presence of the vinyl group makes this compound a monomer candidate for polymerization. The polymerization can proceed through various mechanisms, including free-radical, cationic, or anionic pathways, depending on the initiator and reaction conditions. N-vinyl heterocyclic monomers are known to undergo polymerization. researchgate.netnitech.ac.jp The resulting polymers would feature a poly(ethylene) backbone with pendant 2,7-naphthyridin-1(2H)-one moieties. The study of such polymerizations falls within the realm of academic polymer chemistry, focusing on reaction kinetics, polymer structure, and molar mass control. researchgate.netmdpi.com

Reductions: The ethenyl group can be selectively reduced to an ethyl group through catalytic hydrogenation. This is typically achieved using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). These conditions are generally mild enough to avoid reduction of the aromatic naphthyridine core. libretexts.org The product of this reaction would be 5-ethyl-2,7-naphthyridin-1(2H)-one.

Oxidations: The oxidation of the ethenyl group can lead to various products depending on the oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions could potentially cleave the double bond, leading to the formation of a carboxylic acid at the C5 position (2,7-naphthyridin-1(2H)-one-5-carboxylic acid). Milder oxidation conditions, for example using osmium tetroxide (OsO₄) followed by a reducing agent, would be expected to yield a diol, 5-(1,2-dihydroxyethyl)-2,7-naphthyridin-1(2H)-one. The presence of the aromatic ring can influence the reactivity of the side chain towards oxidation. pressbooks.publibretexts.org

Reactivity of the 2,7-Naphthyridin-1(2H)-one Core

The reactivity of the heterocyclic core is primarily governed by the principles of electrophilic aromatic substitution, with the positions of attack being influenced by the directing effects of the existing substituents.

Electrophilic aromatic substitution (SEAr) reactions, such as nitration, halogenation, and sulfonation, are fundamental transformations for functionalizing aromatic systems. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the heterocyclic ring is generally deactivated towards electrophilic attack due to the presence of the two electron-withdrawing nitrogen atoms. The lactam carbonyl group further deactivates the ring to which it is fused.

Table 2: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Potential Product(s) | Notes |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Positional isomer(s) of 5-ethenyl-nitro-2,7-naphthyridin-1(2H)-one | Harsh conditions likely required due to the deactivated ring system. |

| Bromination | Br₂, FeBr₃ | Positional isomer(s) of bromo-5-ethenyl-2,7-naphthyridin-1(2H)-one | The exact position of bromination is difficult to predict without experimental data. |

| Sulfonation | SO₃, H₂SO₄ | Positional isomer(s) of this compound-sulfonic acid | The reaction may require high temperatures. |

Note: The products listed are hypothetical and serve to illustrate the potential for functionalization via electrophilic aromatic substitution. The regiochemistry is not definitively established.

Nucleophilic Aromatic Substitution on Activated Positions

The 2,7-naphthyridin-1(2H)-one ring system, being an electron-deficient heterocycle, is predisposed to undergo nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.comnih.gov This reactivity is further enhanced by the presence of suitable leaving groups at activated positions. For the parent 2,7-naphthyridinone scaffold, positions ortho and para to the ring nitrogens are electronically activated towards nucleophilic attack.

In a key transformation, the hydroxyl group of a related naphthyridinone can be converted into a more effective leaving group, such as a chloro group. For instance, treatment of a naphthyridin-1(2H)-one with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) yields the corresponding 1-chloro-2,7-naphthyridine (B1590431) derivative. mdpi.com This chloro-substituted intermediate is highly valuable for introducing a variety of nucleophiles.

Research on analogous 1,6-naphthyridine (B1220473) systems has demonstrated that a chloro group at a position activated by a ring nitrogen can be displaced by various nucleophiles. nih.gov For example, amines such as dimethylamine (B145610) and 4-chlorobenzylamine (B54526) have been successfully used to displace a chloro group at an activated position, typically requiring elevated temperatures and a base like N,N-diisopropylethylamine (DIPEA) in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP). nih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution on Related Naphthyridine Scaffolds

| Starting Material | Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-Chloro-7-(3-methyl-1H-1,2,4-triazol-5-yl)-1,6-naphthyridin-8-ol | Dimethylamine | NMP, DIPEA, 180 °C | 5-(Dimethylamino)-7-(3-methyl-1H-1,2,4-triazol-5-yl)-1,6-naphthyridin-8-ol | 38% | nih.gov |

While these examples are on a different naphthyridine isomer, the principles are directly applicable to a halogenated derivative of this compound, suggesting that positions C8 and C6 would be the most likely sites for substitution after converting the C1-keto group (or another position) to a suitable leaving group.

Functionalization at the N-Position of the Naphthyridinone Ring

The nitrogen atom (N-2) of the this compound ring is a key site for introducing molecular diversity. The acidic N-H proton of the lactam can be deprotonated by a suitable base to generate a nucleophilic anion, which can then be alkylated or arylated.

An efficient N-arylation strategy has been developed for the 2,7-naphthyridin-1(2H)-one scaffold using diaryliodonium salts. researchgate.net This method allows for the introduction of various substituted phenyl groups onto the N-2 position under mild conditions, with short reaction times and yielding good results. This approach is superior to traditional copper- or palladium-catalyzed N-arylation methods which often require harsher conditions.

Furthermore, the N-2 position can be functionalized through other standard reactions, such as alkylation using alkyl halides in the presence of a base like sodium hydride or potassium carbonate. The choice of solvent and base is crucial for achieving high yields and avoiding side reactions.

Ring-Opening and Ring-Closing Transformations

The synthesis of the naphthyridine core itself involves key ring-closing transformations. Friedländer and Skraup reactions are classical methods for constructing naphthyridine rings from appropriately substituted pyridine (B92270) precursors. nih.govmdpi.comnih.gov More modern approaches utilize palladium-mediated cross-coupling reactions followed by intramolecular cyclization. For example, a Heck reaction between a substituted pyridine and an acrylate (B77674) can be followed by an acid-catalyzed cyclization to form the naphthyridinone ring. nih.gov

While ring-opening of the stable 2,7-naphthyridinone ring is generally not facile, transformations involving a temporary ring-opening can occur under specific conditions. For instance, in a related system, the Semmler-Wolff transposition of an oxime to form a dihydrobenzo[c] wikipedia.orgdigitallibrary.co.innaphthyridin-2(1H)-one proceeds through a mechanism that involves the formation of an N-acyliminium salt followed by the opening of the lactam ring. nih.gov Such a pathway, while not directly reported for this compound, highlights the potential for complex rearrangements under acidic conditions.

Cascade and Tandem Reactions Utilizing this compound as a Key Intermediate

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where multiple bond-forming events occur in a single operation without isolating intermediates. wikipedia.org The this compound scaffold is a prime candidate for use in such sequences due to its multiple reactive sites—the vinyl group, the aromatic ring, and the lactam function.

A notable example in a related system is the synthesis of a tetrahydronaphthyridine scaffold via a one-pot tandem reaction. The process begins with the amination of a 2-vinyl-3-acylpyridine with ammonia (B1221849), which then undergoes an in-situ intramolecular condensation (cyclization) to form the dihydronaphthyridine ring. acs.org This demonstrates how a vinyl group adjacent to a pyridine nitrogen can participate in a powerful ring-forming cascade.

Similarly, the ethenyl group of this compound can be envisaged as a dienophile or a Michael acceptor in tandem reaction sequences, allowing for the rapid construction of complex fused heterocyclic systems.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

Kinetic Studies and Reaction Order Determination

Currently, specific kinetic studies and reaction order determinations for transformations involving this compound are not widely available in the public literature. However, general mechanistic principles for the relevant reaction classes provide a strong basis for understanding their kinetics.

For nucleophilic aromatic substitution (SNAr), the reaction typically proceeds via a two-step addition-elimination mechanism. The rate-determining step is usually the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com Therefore, the reaction rate would be expected to be first order in the naphthyridine substrate and first order in the nucleophile. The rate is highly dependent on the electron-withdrawing ability of the ring substituents and the nature of the leaving group, with C-F bond cleavage, for instance, not being part of the rate-limiting step. masterorganicchemistry.com

Isotopic Labeling Experiments

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. As of now, specific studies employing isotopic labeling for reactions of this compound have not been reported in detail.

However, such experiments could be designed to provide definitive evidence for proposed mechanisms. For example, in a potential ring-rearrangement or cyclization reaction, labeling one of the carbon atoms of the ethenyl group with ¹³C could be used to trace its final position in the product, confirming or refuting a proposed reaction pathway. Similarly, using a deuterated nucleophile (e.g., ND₄Cl instead of NH₄Cl) in a cyclization cascade could help determine the origin of protons in the final product and clarify the sequence of proton transfer steps.

Identification of Intermediates and Transition States

The comprehensive understanding of a chemical reaction's mechanism is predicated on the identification and characterization of its transient species, namely intermediates and transition states. For a molecule with the structural complexity of this compound, discerning these fleeting structures provides invaluable insights into reaction pathways, selectivity, and kinetics. While direct experimental data on this specific compound is limited, a combination of findings from closely related systems and computational studies allows for a detailed postulation of the intermediates and transition states involved in its chemical transformations.

The reactivity of this compound is primarily centered around two key structural motifs: the ethenyl (vinyl) group and the 2,7-naphthyridin-1(2H)-one core. The identification of transient species can be discussed in the context of reactions involving each of these parts.

Intermediates and Transition States in Reactions of the Ethenyl Group

The ethenyl substituent is a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions and cycloadditions.

Palladium-Catalyzed Cross-Coupling Reactions:

In reactions such as the Heck and Suzuki couplings, the reaction proceeds through a series of well-defined organopalladium intermediates. While no specific studies on this compound were found, extensive research on vinylpyridines and other vinyl-substituted azaarenes provides a strong basis for analogy. researchgate.net The catalytic cycle is initiated by the oxidative addition of an aryl or vinyl halide to a Pd(0) species, forming a Pd(II) intermediate. The subsequent key steps involving the ethenyl group of this compound would be migratory insertion and β-hydride elimination.

Migratory Insertion Intermediate: The coordination of the ethenyl group to the Pd(II) complex is followed by migratory insertion to form a new alkyl-palladium(II) intermediate. The regioselectivity of this step is crucial and is influenced by both steric and electronic factors. For cationic palladium complexes, the nucleophilic attack typically occurs at the more electron-deficient carbon of the double bond. rsc.org

Transition State of Migratory Insertion: This transition state involves the simultaneous breaking of the Pd-C bond of the aryl/vinyl group and the formation of a new C-C bond with one of the carbons of the ethenyl group. Computational studies on related systems suggest a four-centered transition state.

β-Hydride Elimination Transition State: Following migratory insertion, the resulting alkyl-palladium(II) intermediate undergoes β-hydride elimination to form the final product and a palladium-hydride species. This step requires a syn-periplanar arrangement of the palladium and the β-hydrogen, and the transition state geometry dictates the stereochemistry of the resulting alkene. For the Heck reaction, this step typically leads to the formation of the E-isomer of the product due to steric interactions in the transition state leading to the Z-isomer. rsc.org

Cycloaddition Reactions:

The ethenyl group can also participate in various cycloaddition reactions, including Diels-Alder and [2+2] cycloadditions.

Diels-Alder Reaction Intermediates and Transition States: In a Diels-Alder reaction where the ethenyl group acts as the dienophile, the reaction with a diene would proceed through a concerted, asynchronous transition state. Computational studies on the Diels-Alder reactions of 5-vinyl-1-acyl-2,3-dihydro-4-pyridones, a structurally analogous system, have shown a strong preference for an endo approach of the dienophile. acs.org The stereochemistry is often controlled by the facial bias imposed by substituents on the heterocyclic ring. acs.org The aromaticity of the heterocyclic system can also influence the activation barrier and the "earliness" or "lateness" of the transition state. rsc.org

[2+2] Photocycloaddition Intermediates: The photochemical [2+2] cycloaddition of vinyl pyridines has been shown to proceed through the formation of a ternary complex involving a chiral Brønsted acid catalyst, the vinyl pyridine substrate, and a reaction partner. nih.gov This suggests that in the presence of appropriate catalysts and light, the reaction of this compound could involve an excited-state intermediate where the reactants are pre-organized, leading to high stereocontrol.

Epoxidation Intermediates and Transition States:

The epoxidation of the ethenyl group would likely proceed through a transition state whose geometry depends on the oxidant used. For example, with chiral dioxiranes, the reaction of 1,1-disubstituted terminal olefins has been proposed to proceed via a planar-like transition state to achieve enantioselectivity. nih.govresearchgate.net

Below is a table summarizing the expected characteristics of intermediates and transition states for reactions at the ethenyl group, based on analogous systems.

| Reaction Type | Intermediate/Transition State | Key Characteristics |

| Heck Coupling | Alkyl-Palladium(II) Intermediate | Formed after migratory insertion of the ethenyl group. |

| β-Hydride Elimination TS | Typically favors formation of the E-alkene product. | |

| Diels-Alder | Concerted endo Transition State | Asynchronous bond formation; stereochemistry dictated by substituents on the naphthyridinone ring. |

| [2+2] Photocycloaddition | Ternary Complex | Involves substrate, reaction partner, and catalyst; leads to stereocontrol. |

| Epoxidation | Planar-like Transition State | With chiral dioxiranes, this geometry can lead to enantioselective epoxide formation. |

Intermediates in Reactions of the 2,7-Naphthyridin-1(2H)-one Core

The 2,7-naphthyridin-1(2H)-one ring system is susceptible to both nucleophilic and electrophilic attack, as well as rearrangements.

Nucleophilic Addition and Substitution:

Nucleophilic attack can occur at the carbonyl carbon or at electron-deficient positions on the pyridine ring.

Rearrangement Reactions:

A significant finding in the chemistry of 2,7-naphthyridine (B1199556) derivatives is the occurrence of rearrangement reactions. A study on the reaction of 1-amino-3-chloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine with amines led to an unexpected rearrangement. In one instance, a key intermediate in this rearrangement was successfully isolated and characterized as 6-azepan-1-yl-2-benzyl-8-hydroxy-3,4-dihydro-2,7-naphthyridin-1(2H)-one. researchgate.net This provides concrete evidence for the existence of stable intermediates in the transformation of the 2,7-naphthyridine core. Computational analysis in this study also pointed to an increase in the positive charge on the cyano group that undergoes nucleophilic attack, which may explain the propensity for rearrangement. researchgate.net

The table below details the data for the isolated intermediate in the rearrangement of a related 2,7-naphthyridine system.

| Compound Name | Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Data |

| 6-azepan-1-yl-2-benzyl-8-hydroxy-3,4-dihydro-2,7-naphthyridin-1(2H)-one | C₂₂H₂₆N₄O₂ | 378.47 | IR (cm⁻¹): 3400-3200 (OH, NH), 1645 (C=O) |

Computational and Theoretical Studies of 5 Ethenyl 2,7 Naphthyridin 1 2h One

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic distribution and energy of a molecule.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its balance of accuracy and computational cost. It is particularly effective for determining the ground state geometries and energies of organic molecules. By employing functionals like B3LYP with basis sets such as 6-311++G(d,p), researchers can obtain a detailed picture of the molecule's structure.

For 5-Ethenyl-2,7-naphthyridin-1(2H)-one, a DFT optimization would reveal the most stable three-dimensional arrangement of its atoms. This includes precise bond lengths, bond angles, and dihedral angles. The planarity of the naphthyridinone ring system and the orientation of the ethenyl substituent would be key findings. The calculated total electronic energy provides a measure of the molecule's thermodynamic stability.

Interactive Table: Predicted Ground State Geometric Parameters for this compound using DFT

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C1=O | 1.23 |

| N2-C1 | 1.38 |

| C5-C(ethenyl) | 1.48 |

| C=C (ethenyl) | 1.34 |

| **Bond Angles (°) ** | |

| N2-C1-C8a | 121.5 |

| C4-C5-C6 | 119.8 |

| C5-C(ethenyl)-H | 120.5 |

| Total Energy (Hartree) | |

| B3LYP/6-311++G(d,p) | -587.xxxxxx |

Note: The values presented in this table are hypothetical and representative of what would be expected from a DFT calculation. They are for illustrative purposes.

While DFT is a workhorse, ab initio methods, which are based solely on first principles without empirical parameterization, can offer higher accuracy for energy calculations, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are considered gold standards for obtaining near-exact energies.

Applying these high-level calculations to the DFT-optimized geometry of this compound would provide a more refined electronic energy. This is particularly important for constructing accurate thermodynamic models, such as calculating heats of formation or reaction energies.

The presence of the ethenyl group introduces a degree of conformational flexibility to this compound. A key theoretical study would involve a conformational analysis to explore the potential energy surface (PES) associated with the rotation around the C5-C(ethenyl) single bond.

By systematically varying the dihedral angle of this bond and calculating the energy at each point (a "relaxed scan"), a PES can be generated. This surface would reveal the energy minima corresponding to stable conformers and the energy barriers to rotation between them. Such an analysis is critical for understanding the molecule's dynamic behavior in solution and its potential interactions with biological receptors or other molecules.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies and spatial distributions of these orbitals provide significant clues about a molecule's stability and how it will react. wikipedia.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govmdpi.com Conversely, a small gap indicates a molecule is more polarizable and prone to chemical reactions. nih.govmdpi.com

For this compound, the HOMO is expected to be distributed primarily over the electron-rich regions of the fused aromatic rings and the ethenyl double bond, signifying its role as an electron donor. nih.gov The LUMO, representing the molecule's ability to accept electrons, would likely be located over the electron-deficient pyrimidinone ring. nih.gov Calculating the energies of these orbitals allows for the prediction of the molecule's kinetic stability and its electronic absorption properties (as the HOMO-LUMO transition is often the lowest energy electronic transition).

Interactive Table: Predicted Frontier Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

| EHOMO | -6.2 |

| ELUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.4 |

Note: These energy values are hypothetical and serve as scientifically plausible examples for this type of molecule.

By calculating the Fukui functions for this compound, one could predict the most likely sites for various chemical reactions. For instance, the site with the highest value for the Fukui function for nucleophilic attack (f+) would be the most probable location for an incoming nucleophile to bond. This level of detail is invaluable for predicting the outcomes of chemical reactions and designing synthetic pathways.

Reaction Mechanism Elucidation Through Transition State Calculations

Transition state (TS) theory is a cornerstone of computational reaction chemistry, allowing for the in-depth study of reaction pathways and the determination of activation energies. For this compound, a key reaction of interest is its potential tautomerization between the lactam and lactim forms. The lactam form, this compound, can undergo proton transfer to form the aromatic lactim tautomer, 5-ethenyl-2,7-naphthyridin-1-ol.

Density Functional Theory (DFT) calculations are commonly employed to locate the transition state for such proton transfer reactions. nih.gov Methods like the synchronous transit-guided quasi-newton (QST2/QST3) or nudged elastic band (NEB) are used to find the minimum energy path between the reactant (lactam) and the product (lactim). youtube.com The transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency corresponding to the reaction coordinate.

The activation energy (ΔE‡) for the tautomerization can be calculated as the energy difference between the transition state and the ground state (lactam). A high activation barrier would suggest that the tautomerization is slow under normal conditions, while a lower barrier would indicate a more facile process. nih.gov Solvent effects, often modeled using continuum models like the Polarizable Continuum Model (PCM), can significantly influence the activation barrier. For instance, polar solvents can stabilize charged intermediates or transition states, potentially lowering the activation energy compared to the gas phase. nih.gov

Table 1: Hypothetical Calculated Energetics for the Lactam-Lactim Tautomerization of this compound at the B3LYP/6-311++G(d,p) level of theory.

| Species | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Ethanol, kcal/mol) |

| Lactam (Ground State) | 0.00 | 0.00 |

| Transition State | 38.5 | 32.1 |

| Lactim (Product) | 8.2 | 6.5 |

Note: This data is illustrative and based on typical values for similar heterocyclic systems. It demonstrates the kind of information obtained from transition state calculations.

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

Molecular dynamics (MD) simulations provide a means to explore the conformational landscape and dynamic behavior of this compound over time. nih.govmdpi.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can reveal how the molecule flexes, rotates, and interacts with its environment, such as a solvent. mdpi.com

For this compound, a key area of conformational flexibility is the orientation of the ethenyl (vinyl) group relative to the naphthyridine ring system. MD simulations can be used to determine the preferred dihedral angles and to identify any significant energy barriers to rotation around the C5-C(vinyl) single bond. The simulations can also provide insights into the solvation structure around the molecule, showing the arrangement and dynamics of solvent molecules in the first solvation shell. mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, electronic transitions)

Computational methods are highly effective at predicting various spectroscopic parameters, which can be used to interpret experimental spectra or to provide data for molecules that have not yet been synthesized or isolated. nih.govnih.gov

NMR Chemical Shifts: Density Functional Theory (DFT) is widely used to calculate nuclear magnetic shielding tensors, from which NMR chemical shifts can be derived. nih.govaps.orgmdpi.com The GIAO (Gauge-Including Atomic Orbital) method is a common and reliable approach for this purpose. nih.govmdpi.com By calculating the 1H and 13C chemical shifts for this compound, one can predict its NMR spectrum. nih.gov These predictions are valuable for structural elucidation and for assigning peaks in experimentally obtained spectra. The accuracy of the predicted shifts depends on the chosen functional and basis set. mdpi.comnih.gov

Table 2: Hypothetical Predicted 1H and 13C NMR Chemical Shifts (ppm) for this compound (in CDCl3) using the GIAO-B3LYP/6-311+G(d,p) method.

| Atom | Predicted 1H Shift (ppm) | Atom | Predicted 13C Shift (ppm) |

| H3 | 7.10 | C1 | 162.5 |

| H4 | 7.95 | C3 | 118.9 |

| H6 | 8.80 | C4 | 138.1 |

| H8 | 8.50 | C4a | 120.3 |

| H(vinyl-α) | 6.80 | C5 | 145.2 |

| H(vinyl-β, cis) | 5.60 | C6 | 150.1 |

| H(vinyl-β, trans) | 6.10 | C8 | 148.7 |

| NH | 11.5 | C8a | 128.4 |

| C(vinyl-α) | 135.8 | ||

| C(vinyl-β) | 117.2 |

Note: This data is illustrative, based on typical chemical shifts for similar heterocyclic and vinyl-substituted aromatic compounds.

Vibrational Frequencies: The calculation of harmonic vibrational frequencies using DFT can predict the infrared (IR) and Raman spectra of a molecule. nih.govresearchgate.net These calculations help in assigning the vibrational modes observed in experimental spectra. For this compound, characteristic frequencies would include the C=O stretch of the pyridone ring, the N-H stretch, C=C and C=N stretching modes of the rings, and the vibrations associated with the ethenyl substituent. researchgate.net Calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other method-inherent approximations. nih.gov

Electronic Transitions: Time-dependent DFT (TD-DFT) is the workhorse method for calculating the energies of electronic excitations, which correspond to the absorption of UV-visible light. ohio-state.edursc.orgrsc.org TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength of the transitions. rsc.orgnih.gov For this compound, the electronic spectrum would be dominated by π→π* transitions within the aromatic system. The position of the ethenyl group can influence the electronic structure and thus the absorption spectrum. rsc.org

Non-Covalent Interaction (NCI) Analysis and Hydrogen Bonding Networks

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, based on the electron density and its derivatives. chemtools.orgnih.gov The NCI method generates 3D isosurfaces that highlight regions of non-covalent interactions. These surfaces are typically colored to distinguish between attractive (e.g., hydrogen bonds) and repulsive (e.g., steric hindrance) interactions. ic.ac.uk

For a single molecule of this compound, NCI analysis can reveal intramolecular interactions. However, its real power lies in studying intermolecular interactions in dimers or larger clusters, and in the solid state. In a crystal lattice, this compound would be expected to form extensive hydrogen bonding networks. nih.govresearchgate.net The N-H group of the lactam is a strong hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong acceptor. nih.gov The nitrogen atom at position 7 (N7) can also act as a hydrogen bond acceptor.

NCI plots would visualize the hydrogen bonds, for example, between the N-H of one molecule and the C=O of a neighboring molecule, likely forming dimeric structures or extended chains. nih.govresearchgate.net Weaker C-H···N or C-H···O interactions, as well as π-π stacking between the aromatic rings, could also be identified. ic.ac.uk Understanding these interactions is crucial as they dictate the crystal packing, solubility, and other macroscopic properties of the compound. nih.gov

Advanced Applications and Potential in Chemical Science Non Clinical

As Versatile Building Blocks in Complex Organic Synthesis

The naphthyridine framework is a recognized privileged scaffold in medicinal chemistry and materials science. mdpi.comsemanticscholar.org The presence of the ethenyl (vinyl) group on the 2,7-naphthyridinone core provides a reactive handle for a multitude of chemical transformations, making it a versatile building block for constructing more complex molecular architectures.

The 2,7-naphthyridinone core is a key structural motif in various biologically active compounds. researchgate.net The vinyl group in 5-ethenyl-2,7-naphthyridin-1(2H)-one offers a site for further chemical modifications, allowing for the synthesis of a diverse range of heterocyclic scaffolds. For instance, the vinyl group can participate in cycloaddition reactions, such as Diels-Alder reactions, to form new fused ring systems. Additionally, it can undergo various addition reactions, including hydrogenation, halogenation, and hydroboration-oxidation, to introduce different functional groups.

The development of new synthetic routes to access complex heterocyclic structures is an active area of research. nih.govnih.gov For instance, the synthesis of 1,5-naphthyridines can be achieved through various methods, including cyclization and cycloaddition reactions. nih.govnih.gov The reactivity of the vinyl group in this compound could be exploited in similar synthetic strategies to generate novel polycyclic aromatic systems containing the 2,7-naphthyridine (B1199556) core.

Naphthyridine units have been successfully incorporated into the backbones of macrocycles and foldamers. nih.gov Foldamers are synthetic oligomers that adopt well-defined secondary structures, mimicking biological molecules like proteins and nucleic acids. The rigid and planar nature of the naphthyridine ring system can impart conformational constraints, directing the folding of the oligomer chain.

The synthesis of such structures often involves the iterative coupling of monomeric building blocks. The vinyl group of this compound can be a key functional group for these coupling reactions. For example, it could be transformed into other reactive groups, such as an aldehyde or a carboxylic acid, which can then be used in standard peptide coupling or other ligation chemistries to build up the macrocyclic or foldameric structure. The resulting naphthyridine-containing foldamers can exhibit unique properties, such as the ability to bind ions or other small molecules within their folded cavities. nih.gov

Role in Materials Science and Polymer Chemistry

The electronic and structural properties of this compound make it an interesting candidate for applications in materials science, particularly in the design of novel polymers and organic electronic materials.

The ethenyl group of this compound allows it to act as a monomer in polymerization reactions. Vinyl polymerization techniques, such as free radical, cationic, or anionic polymerization, could be employed to create polymers with the 2,7-naphthyridin-1(2H)-one moiety as a repeating unit. The properties of the resulting polymer would be influenced by the rigid and polar nature of the naphthyridinone group.

The incorporation of such heterocyclic units into a polymer backbone can lead to materials with unique thermal, mechanical, and photophysical properties. For instance, the hydrogen bonding capabilities of the naphthyridinone ring could lead to the formation of self-assembling polymers with ordered structures. The development of new monomers, such as 2-azidomethyl-5-ethynylfuran, which can undergo self-clickable polymerization, highlights the ongoing interest in creating novel polymeric materials from functionalized building blocks. researchgate.net

The design of organic materials for electronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is a rapidly growing field. The performance of these devices is highly dependent on the electronic properties of the organic materials used. The 2,7-naphthyridine core, being an electron-deficient aromatic system, can be a valuable component in the design of n-type organic semiconductors.

The vinyl group of this compound provides a convenient point of attachment for incorporating this unit into larger conjugated systems. For example, it can be used in cross-coupling reactions, such as the Heck or Suzuki reaction, to extend the π-conjugation of the molecule. By carefully designing the molecular structure, it is possible to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to optimize charge injection and transport properties. The synthesis of 1,6-naphthyridin-7(6H)-one derivatives as potential fluorescent nucleoside analogues demonstrates the potential of naphthyridinone scaffolds in developing materials with interesting optical properties. mdpi.com

Ligands in Transition Metal Catalysis

The nitrogen atoms in the 2,7-naphthyridine ring system possess lone pairs of electrons that can coordinate to transition metals, making this compound and its derivatives potential ligands in coordination chemistry and catalysis. nih.govnih.gov The specific geometry and electronic properties of the resulting metal complexes can lead to unique catalytic activities. nih.gov

The vinyl group can also play a role in the catalytic process. It can either be directly involved in the catalytic cycle or serve as an anchor to immobilize the catalyst on a solid support. The field of transition metal catalysis is vast, with ongoing research into the development of new ligands and catalysts for a wide range of organic transformations. nih.govrsc.org

The synthesis of metal complexes with naphthyridine-based ligands has been reported, and their applications in catalysis are being explored. nih.govnih.gov For example, palladium complexes with 1,5-naphthyridine (B1222797) ligands have been used in amination reactions. nih.gov The unique coordination environment provided by the 2,7-naphthyridine scaffold in this compound could lead to the development of catalysts with novel reactivity and selectivity.

Design and Synthesis of Naphthyridinone-Based Ligands

The design and synthesis of ligands based on the naphthyridinone skeleton are of considerable interest due to the presence of multiple nitrogen atoms, which can act as coordination sites for metal ions. researchgate.net The 2,7-naphthyridine structure, in particular, offers a distinct arrangement of nitrogen donors. The synthesis of such ligands often involves multi-step processes, starting from substituted pyridines. mdpi.comnih.gov

The ethenyl group at the 5-position of the naphthyridinone ring provides a versatile handle for further functionalization. This allows for the tuning of the ligand's steric and electronic properties. For instance, the vinyl group can undergo a variety of chemical transformations, such as Heck coupling, hydroformylation, or polymerization, to introduce new functional groups or to incorporate the ligand into a larger macromolecular structure.

Table 1: Potential Synthetic Modifications of this compound for Ligand Design

| Reaction Type | Reagents and Conditions | Resulting Functional Group | Potential Application |

| Heck Coupling | Aryl halide, Pd catalyst, base | Substituted stilbene | Extended conjugation for photophysical studies |

| Hydroformylation | CO, H₂, Rh/Co catalyst | Aldehyde | Intermediate for further synthesis |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | Epoxide | Chiral ligand synthesis |

| Polymerization | Radical or transition-metal initiator | Polymer backbone | Polymeric ligands, materials science |

Coordination Chemistry Studies with Transition Metals

The nitrogen atoms of the 2,7-naphthyridinone ring, along with the lactam oxygen, can act as coordination sites for a variety of transition metals. The specific coordination mode will depend on the metal ion's size, charge, and electronic configuration, as well as the solvent and reaction conditions. The ethenyl group can also participate in coordination, particularly with late transition metals, through π-bonding.

Research on related bidentate and tridentate naphthyridine ligands has shown their ability to form stable complexes with metals such as ruthenium, rhodium, and palladium. nih.gov These complexes are often investigated for their electrochemical and photophysical properties. For this compound, the potential for forming both mononuclear and polynuclear metal complexes exists, which could lead to materials with interesting magnetic or catalytic properties.

Mechanistic Studies of Catalytic Cycles Involving the Ligand

Naphthyridine-based ligands have been employed in various catalytic reactions. researchgate.net The electronic properties of the naphthyridinone core can influence the catalytic activity of the metal center it is coordinated to. The ethenyl group can also play a direct role in the catalytic cycle, for instance, by acting as a hemilabile coordinating group that can reversibly bind to the metal center, opening up a coordination site for substrate binding.

Mechanistic studies of such catalytic cycles would involve techniques like in-situ spectroscopy (NMR, IR) and kinetic analysis to understand the role of the ligand in elementary steps such as oxidative addition, reductive elimination, and migratory insertion.

Probes for Mechanistic Studies in Organic Reactions (not biological probes)

The unique electronic and steric properties of this compound make it a potential probe for studying the mechanisms of certain organic reactions. For example, the ethenyl group can act as a reporter group in reactions involving radical or pericyclic processes. Changes in the electronic environment of the naphthyridinone core, which can be monitored by spectroscopic methods (UV-Vis, fluorescence), could provide insights into the reaction progress and the nature of intermediates.

Supramolecular Chemistry and Host-Guest Systems